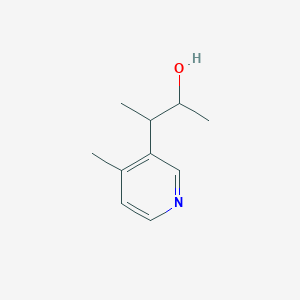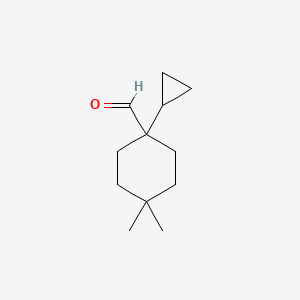
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and two methyl groups, along with an aldehyde functional group at the first carbon position.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1-cyclopropyl-4,4-dimethylcyclohexane can be achieved using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the desired position .
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the compound. These methods often require precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure optimal results.
Análisis De Reacciones Químicas
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-cyclopropyl-4,4-dimethylcyclohexane-1-carboxylic acid, while reduction yields 1-cyclopropyl-4,4-dimethylcyclohexane-1-methanol.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the cyclopropyl and methyl groups can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the cyclopropyl and methyl substitutions, resulting in different chemical properties and reactivity.
1-Cyclopropylcyclohexane-1-carbaldehyde: Contains a cyclopropyl group but lacks the methyl substitutions, affecting its steric and electronic characteristics.
4,4-Dimethylcyclohexane-1-carbaldehyde: Contains the methyl substitutions but lacks the cyclopropyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-11(2)5-7-12(9-13,8-6-11)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
RWCSDHNWRJXSLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(C=O)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)
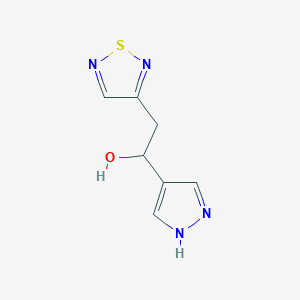

![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
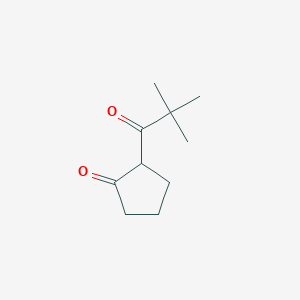
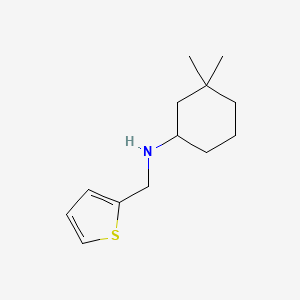
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)


